Octyl isothiocyanate
Overview
Description
Synthesis Analysis
The synthesis of isothiocyanates, including octyl isothiocyanate, typically involves the formation of dithiocarbamate salts through various methods, followed by their decomposition using desulfurization agents. Commonly used desulfurization agents include thiophosgene, lead nitrate, and hydrogen peroxide, among others. Advanced synthesis techniques such as microwave-assisted synthesis and the use of hydroximoyl chlorides have been explored to enhance the efficiency and yield of isothiocyanate production (Eschliman & Bossmann, 2019).
Molecular Structure Analysis
The molecular structure of isothiocyanates plays a crucial role in their reactivity and properties. Studies on complexes that include isothiocyanate groups reveal detailed information on coordination geometries and bonding characteristics. For example, research on the molecular structures of lanthanoidates showcases the octa-coordination by isothiocyanate ions, providing insights into the spatial arrangement and electronic structure of isothiocyanate complexes (Matsumura, Takeuchi, & Ouchi, 1990).
Chemical Reactions and Properties
Isothiocyanates, including octyl isothiocyanate, are known for their versatile reactivity, participating in various chemical reactions. They serve as intermediates in the synthesis of heterocyclic compounds, demonstrating their wide applicability in organic synthesis. The reactions often exploit the electrophilic character of the isothiocyanate group, allowing for the formation of thioureas, thiazolidines, and other nitrogen- or sulfur-containing cycles (Sharma, 1989).
Physical Properties Analysis
The physical properties of octyl isothiocyanate, like those of similar compounds, are influenced by their molecular structure. These properties include solubility in organic solvents, boiling and melting points, and the stability under various conditions. The crystalline structure of related isothiocyanate compounds provides insight into their solid-state properties and behavior under different thermal conditions (Arai et al., 1989).
Chemical Properties Analysis
The chemical properties of octyl isothiocyanate are defined by its reactivity towards nucleophiles, its role in synthesis reactions, and its stability in various chemical environments. The ability to undergo reactions with amines to form thioureas or with alcohols to form thiocarbamates exemplifies the versatile chemistry of isothiocyanates. These reactions are foundational for further synthetic applications and for the preparation of more complex molecules (Wong & Dolman, 2007).
Scientific Research Applications
Odor Threshold and Partition Coefficients in Brassica Vegetables : Octyl isothiocyanate, found mainly in Brassica vegetables, is known for its odor characteristics. A study by Marcinkowska and Jeleń (2020) focuses on the odor threshold concentrations and partition coefficients of octyl isothiocyanate in various matrices, including water and human saliva. The study provides essential sensory properties of octyl isothiocyanate for flavor studies (Marcinkowska & Jeleń, 2020).
Antimicrobial Activity : Octyl isothiocyanate exhibits antimicrobial properties. Dias, Aires, and Saavedra (2014) evaluated the antimicrobial activity of isothiocyanates from cruciferous plants against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the biological value of isothiocyanates as potential antimicrobial agents (Dias, Aires, & Saavedra, 2014).
Synthesis Methods : The synthesis of isothiocyanates, including octyl isothiocyanate, has been extensively researched. Eschliman and Bossmann (2019) discuss various methods of synthesizing isothiocyanates, important for their diverse applications in fields like pharmacology and chemistry (Eschliman & Bossmann, 2019).
Clinical Trials and Disease Prevention : Palliyaguru et al. (2018) summarize clinical trials employing isothiocyanates, including octyl isothiocyanate, in disease prevention and therapy. These trials cover a range of diseases, from cancer to autism, suggesting the potential of incorporating isothiocyanates in disease mitigation efforts (Palliyaguru et al., 2018).
Chemopreventive Properties : Isothiocyanates, including octyl isothiocyanate, have been studied for their anticarcinogenic activities. Zhang and Talalay (1994) and Hecht (2000, 1999) explore the mechanisms by which isothiocyanates block tumor production and their potential role in cancer prevention (Zhang & Talalay, 1994) (Hecht, 2000) (Hecht, 1999).
Nematicidal Activity : Isothiocyanates, including octyl isothiocyanate, show nematicidal properties against plant-parasitic nematodes. Zasada and Ferris (2003) demonstrate the effectiveness of isothiocyanates against nematodes like Meloidogyne javanica and Tylenchulus semipenetrans (Zasada & Ferris, 2003).
Liquid Crystal Applications : Dabrowski et al. (1989) explore the application of isothiocyanates, including octyl isothiocyanate, in liquid crystal technology, highlighting their significance in raising the clearing points of liquid crystal mixtures while minimally affecting viscosity (Dabrowski et al., 1989).
Safety And Hazards
properties
IUPAC Name |
1-isothiocyanatooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHGQZHWKJPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196120 | |
Record name | Octyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl isothiocyanate | |
CAS RN |
4430-45-9 | |
Record name | 1-Isothiocyanatooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I83N3TI03 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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